molecular formula C23H20N4O2S B11325842 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11325842
M. Wt: 416.5 g/mol
InChI Key: BRYSRHJBOJAOPH-UHFFFAOYSA-N
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Description

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives.

Properties

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H20N4O2S/c1-29-20-14-12-18(13-15-20)24-21(28)16-30-23-26-25-22(17-8-4-2-5-9-17)27(23)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,24,28)

InChI Key

BRYSRHJBOJAOPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with a halogenated acetal in the presence of cesium carbonate. This is followed by acetal deprotection using formic acid to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate the triazole moiety, which is known for its diverse biological activities. The structural framework includes a triazole ring linked to a sulfanyl group and an acetamide moiety, which enhances its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the triazole structure. For instance, derivatives similar to 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds with similar structural features exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against multiple cancer types such as OVCAR-8 and NCI-H40 .

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Research has demonstrated that triazole derivatives can inhibit enzymes such as α-glucosidase and acetylcholinesterase. This inhibition is particularly relevant in the treatment of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). The enzyme inhibitory activity is often assessed through in vitro assays where the synthesized compounds are tested against specific enzyme targets .

Agricultural Applications

Beyond medicinal uses, triazole-containing compounds are also explored for their agricultural applications. They can serve as fungicides due to their ability to disrupt fungal cell metabolism. The sulfur-containing moiety contributes to their efficacy against various plant pathogens.

Case Studies and Research Findings

  • Anticancer Activity : A study reported that a related compound demonstrated significant cytotoxicity in human cancer cell lines with promising PGIs .
  • Enzyme Inhibition : Research indicated that similar compounds effectively inhibited α-glucosidase activity, suggesting potential for managing blood sugar levels in diabetic patients .
  • Fungal Inhibition : Triazole derivatives have been utilized in agricultural settings as fungicides, showcasing their dual utility in both health and agriculture.

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and selectivity. This interaction can disrupt cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole ring and the sulfanyl group allows for diverse chemical modifications and interactions with biological targets .

Biological Activity

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Triazole Derivative : The initial step involves the preparation of the triazole moiety through S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with a suitable alkyl halide.
  • Acetamide Formation : The triazole derivative is then reacted with 4-methoxyphenyl acetic acid to yield the target compound through an amide bond formation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing triazole rings. For instance:

  • Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. An IC50 value (the concentration required to inhibit cell growth by 50%) of less than 10 µM has been reported in some derivatives .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also noteworthy:

  • Preliminary findings suggest that triazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The IC50 values for related compounds against COX enzymes range from 19.45 µM to 42.1 µM .

Antimicrobial Activity

The antimicrobial activity of triazole derivatives has been explored extensively:

  • Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain triazoles have demonstrated comparable efficacy to standard antibiotics like norfloxacin .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of the compound:

  • Triazole Ring : The presence of the triazole ring is essential for cytotoxic activity; modifications can enhance or reduce this effect.
  • Substituents on Aromatic Rings : Electron-donating groups (e.g., methoxy) have been shown to increase biological activity by enhancing electron density on the aromatic system .
  • Linker Variability : Variations in the linker between the triazole and acetamide moieties can significantly impact the compound's overall potency and selectivity.

Case Studies

Several case studies have investigated similar compounds:

  • Study on Antitumor Activity : A series of triazole derivatives were synthesized and tested against A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cell lines. Some derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Screening : Triazoles were screened for COX inhibition using in vitro assays, revealing several candidates with promising anti-inflammatory profiles .

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